3-[Methyl(pentyl)amino]propanenitrile, also known as 3-(N-Methyl-N-pentyl-amino)propanenitrile, is an organic compound with the molecular formula . It is classified as an amino nitrile due to the presence of both amino and nitrile functional groups. This compound has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The compound is synthesized through specific chemical reactions involving precursors like acrylonitrile and methylamine. It falls under the category of nitriles and amines, which are important in organic chemistry for their reactivity and utility in synthesizing more complex molecules. Its CAS number is 919491-64-8, indicating its unique identity in chemical databases.
The synthesis of 3-[Methyl(pentyl)amino]propanenitrile typically involves a multi-step process:
This method ensures high purity and yield of the compound, making it suitable for further applications.
The molecular structure of 3-[Methyl(pentyl)amino]propanenitrile can be represented as follows:
This structure features a propanenitrile backbone with a methyl group and a pentyl group attached to the nitrogen atom, influencing its chemical behavior and interactions.
3-[Methyl(pentyl)amino]propanenitrile can participate in several chemical reactions:
These reactions highlight its versatility in organic synthesis.
The physical properties of 3-[Methyl(pentyl)amino]propanenitrile include:
These properties are critical for understanding its behavior in various chemical processes.
3-[Methyl(pentyl)amino]propanenitrile has several applications across different scientific fields:
This method employs 3-halopropanenitriles (chloro- or bromo-derivatives) reacting with N-methylpentylamine under basic conditions. The reaction follows an SN2 mechanism, where the secondary amine acts as a nucleophile, displacing the halogen atom to form the target molecule. Key bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), typically used at 100–300 mol% loading to deprotonate the amine and drive the reaction [3] [10].
Reaction conditions require refluxing in polar aprotic solvents (e.g., acetonitrile, DMF) for 4–8 hours, yielding 60–85% of the product. A critical challenge is minimizing dialkylation, which occurs when excess alkyl halide reacts with the tertiary amine product. Selectivity is enhanced using cesium hydroxide (CsOH), which promotes monoalkylation due to its high ionic character and steric effects [3]. Post-reaction purification involves extraction with dichloromethane or ethyl acetate, followed by distillation to isolate the product as a colorless oil [3] .
Table 1: Nucleophilic Substitution Reaction Parameters
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | Acetonitrile | 80 | 6 | 75 |
NaOH | DMF | 100 | 4 | 65 |
Cs₂CO₃ | Toluene | 80 | 8 | 85 |
CsOH | Ethanol | 70 | 5 | 82 |
Michael addition leverages acrylonitrile’s electrophilic β-carbon, which undergoes conjugate addition with N-methylpentylamine. This catalyst-dependent process avoids halogenated intermediates, enhancing atom economy. Heterogeneous catalysts like K₂CO₃/ZSM-5 zeolite or CuO nanoparticles are optimal, achieving >95% selectivity at 65–85°C under solvent-free conditions [1] [10].
The reaction proceeds via nucleophilic attack by the amine on acrylonitrile, forming a zwitterionic intermediate that stabilizes to the β-aminonitrile product. Catalyst loading is critical: 10–50 mol% of K₂CO₃/ZSM-5 delivers 80–95% yield within 5–24 hours. Copper-based catalysts enable milder conditions (25–60°C) and shorter reaction times (4–12 hours) but require aqueous workups to remove metal residues [2] . Deuterated variants (e.g., N-methyl-d₃-pentylamine) are synthesized similarly for isotopic labeling studies [6] [8].
Table 2: Michael Addition Catalytic Systems
Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃/ZSM-5 | 20 | 85 | 5 | 98 |
CuO nanoparticles | 15 | 25 | 12 | 80 |
Ni(II)-POCOP | 5 | 100 | 8 | 90 |
None (thermal) | – | 120 | 24 | 50 |
Temperature control significantly impacts pathway selectivity. For Michael additions, maintaining 65–85°C suppresses acrylonitrile polymerization, a side reaction that consumes >30% of starting material above 100°C [2]. In nucleophilic substitutions, temperatures >110°C accelerate hydrolysis of the nitrile group, reducing yields by 15–20% [3].
Solvent selection also dictates efficiency. Non-polar solvents (toluene) improve nucleophilic substitution yields by 12% compared to polar solvents (DMF) due to reduced nucleophile solvation. For Michael additions, solvent-free conditions maximize atom economy and simplify purification . Catalyst innovations like Pd/C-LiCl systems enhance reductive amination routes, achieving 90% yield by minimizing over-alkylation [3].
Stoichiometric ratios must be carefully balanced: A 1.2:1.0 excess of N-methylpentylamine to 3-chloropropanenitrile optimizes nucleophilic substitution, while a 2.0:1.0 amine-to-acrylonitrile ratio favors Michael addition kinetics [10].
Continuous flow systems overcome batch limitations (e.g., thermal runaway, mixing inefficiencies) in large-scale production. A patented flow process uses two reactors in series: The first mixes acrylonitrile and N-methylpentylamine at 50°C, while the second completes the Michael addition at 120°C with a 5-minute residence time . This setup achieves 95% conversion and a throughput of 500 g/h.
Key advantages include:
Table 3: Continuous Flow vs. Batch Process Metrics
Parameter | Batch Process | Flow Process |
---|---|---|
Reaction time | 24 h | 0.5 h |
Temperature control | ±10°C | ±1°C |
Throughput | 50 g/h | 500 g/h |
Purity | 90–95% | 98% |
Catalyst consumption | 150 mol% | 50 mol% |
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